

Application Notes and Protocols: Profiling Cellular Sensitivity to BAY-1436032

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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

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These application notes provide a comprehensive overview of cell lines sensitive to the pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, **BAY-1436032**. Detailed protocols for key experiments to assess cellular sensitivity and elucidate the mechanism of action are included, along with visual representations of relevant signaling pathways and experimental workflows.

Introduction

BAY-1436032 is a potent and selective, orally available inhibitor of mutated IDH1, specifically targeting various R132X variants.^{[1][2][3]} In cancer cells harboring these mutations, the neomorphic enzymatic activity of mutant IDH1 converts α -ketoglutarate (α -KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).^{[1][3]} The accumulation of 2-HG interferes with α -KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote proliferation.^{[1][3][4]} **BAY-1436032** inhibits the production of 2-HG, thereby reversing these effects and inducing differentiation and inhibiting the growth of IDH1-mutant tumor cells.^{[1][4][5]}

Cell Lines Sensitive to BAY-1436032 Treatment

The primary determinant of cellular sensitivity to **BAY-1436032** is the presence of an IDH1 mutation, particularly at the R132 residue. The treatment has shown efficacy in various cancer types, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.^{[2][3][4]}

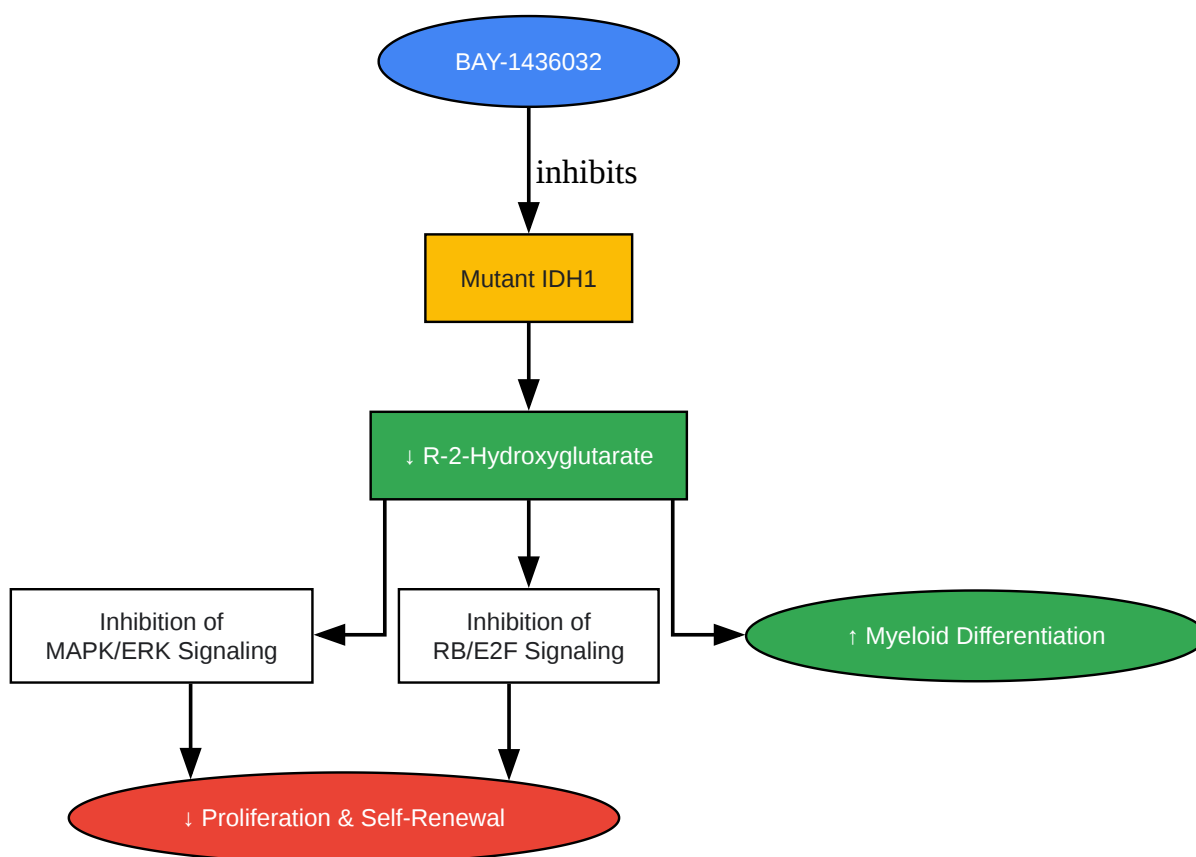
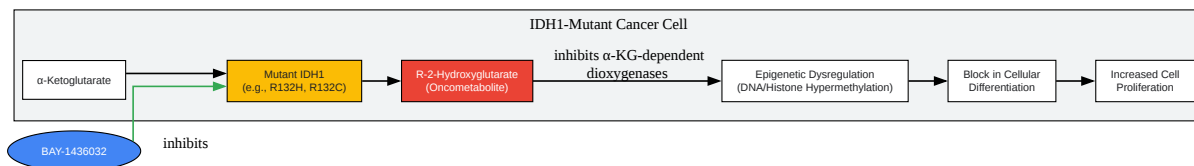
Summary of Sensitive Cell Lines and IC50 Values

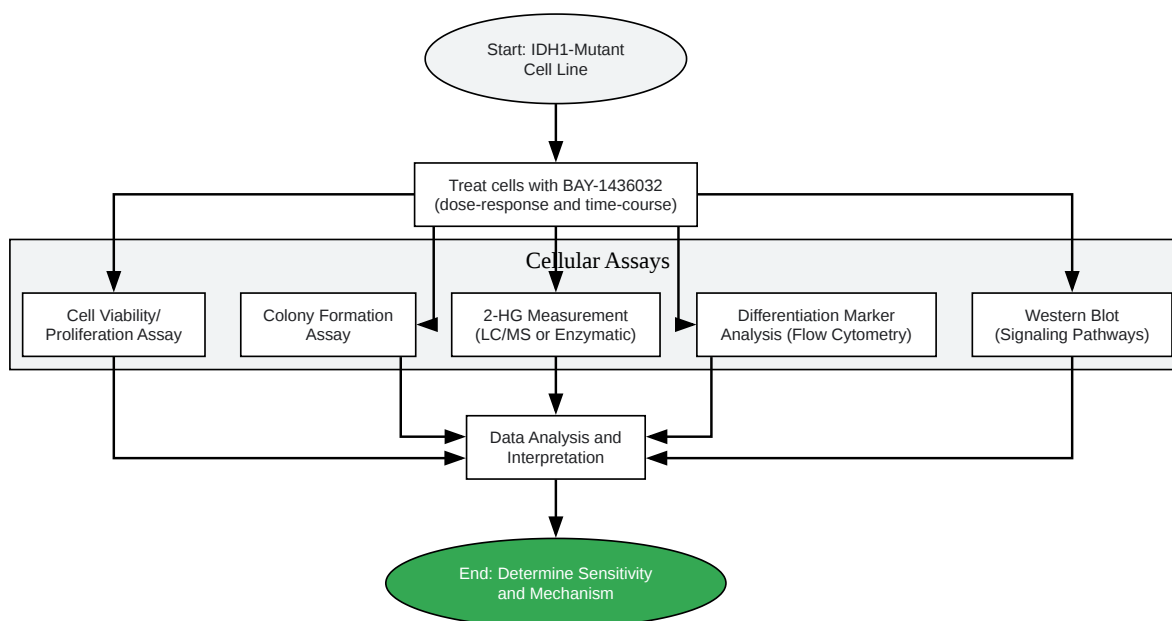
Cell Line/Model	Cancer Type	IDH1 Mutation	Assay	IC50	Reference
Mouse hematopoietic cells	N/A	IDH1 R132H	R-2HG Production	60 nM	[6]
Mouse hematopoietic cells	N/A	IDH1 R132C	R-2HG Production	45 nM	[6]
HCT-116	Colon Cancer	Not Specified	Antiproliferation	47 nM	[6]
Patient-derived AML cells	AML	Various IDH1 R132 mutations	Colony Growth	~0.1 μ M	[6]
HT-1080	Fibrosarcoma	Endogenous IDH1 R132C	Not Specified	Not Specified	[7]
THP1 (engineered)	AML	IDH1 R132H	Not Specified	Not Specified	[8]

Note: IDH1 wild-type AML cells show no significant inhibition of colony growth at concentrations up to 100 μ M.[\[6\]](#)

Signaling Pathways and Experimental Workflow

BAY-1436032 Mechanism of Action





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